4-chloro-N-(3-iodophenyl)benzamide
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Overview
Description
4-chloro-N-(3-iodophenyl)benzamide is an organic compound with the molecular formula C13H9ClINO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an iodine atom at the 3-position of the phenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-iodophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds
Scientific Research Applications
4-chloro-N-(3-iodophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to induce cytotoxicity in cancer cells. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 4-Chloro-N-(4-iodophenyl)benzamide
Comparison
4-chloro-N-(3-iodophenyl)benzamide is unique due to the specific positioning of the chlorine and iodine atoms, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and biological activities. The presence of iodine, in particular, can enhance its ability to participate in halogen bonding, which is important in drug design and materials science .
Properties
Molecular Formula |
C13H9ClINO |
---|---|
Molecular Weight |
357.57 g/mol |
IUPAC Name |
4-chloro-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9ClINO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) |
InChI Key |
BAZREMLVFBVYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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